molecular formula C19H25F3N2O3 B13099249 Tert-butyl 7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate

Tert-butyl 7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate

Cat. No.: B13099249
M. Wt: 386.4 g/mol
InChI Key: DODXLOFNCSDKSH-UHFFFAOYSA-N
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Description

Tert-butyl 7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules, including increased lipophilicity and metabolic stability. The presence of the tert-butyl group further enhances these properties, making this compound of interest in various fields of scientific research.

Preparation Methods

The synthesis of tert-butyl 7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the spirocyclic core through cyclization reactions, followed by the introduction of the trifluoromethyl and tert-butyl groups. Reaction conditions may vary, but common reagents include trifluoromethylating agents and tert-butylating agents. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the tert-butyl group can make the compound susceptible to oxidation under certain conditions.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often requiring specific reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure and properties make it a valuable tool in studying biological processes and interactions.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound’s stability and reactivity make it useful in various industrial applications, including materials science and chemical manufacturing.

Mechanism of Action

The mechanism of action of tert-butyl 7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the spirocyclic structure can influence the compound’s overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds include other spirocyclic molecules with trifluoromethyl and tert-butyl groups. These compounds share some properties, such as increased lipophilicity and metabolic stability, but differ in their specific structures and reactivities. Examples of similar compounds include:

These comparisons highlight the unique features of tert-butyl 7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate, particularly its spirocyclic structure and the specific arrangement of functional groups.

Properties

Molecular Formula

C19H25F3N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

tert-butyl 7-(trifluoromethyl)spiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C19H25F3N2O3/c1-17(2,3)27-16(25)24-10-7-18(8-11-24)6-9-23-14-12-13(19(20,21)22)4-5-15(14)26-18/h4-5,12,23H,6-11H2,1-3H3

InChI Key

DODXLOFNCSDKSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNC3=C(O2)C=CC(=C3)C(F)(F)F)CC1

Origin of Product

United States

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